N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
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Description
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H23N5O2S4 and its molecular weight is 505.69. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Evaluation and Antimicrobial Activities
Glutaminase Inhibition for Cancer Therapy : Analogues of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), related to the queried compound, have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), indicating potential therapeutic application in cancer treatment. These analogues demonstrate improved drug-like properties over BPTES, including aqueous solubility and in vivo efficacy against human lymphoma B cells, suggesting a pathway for developing new cancer therapies (Shukla et al., 2012).
Antimicrobial Agents Development : Studies on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety have shown promising results as antimicrobial agents. This includes the development of thiazole, pyridone, and pyrazole derivatives bearing a sulfonamide moiety, which exhibited significant in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Synthetic Approaches and Chemical Reactivity
Synthetic Pathways and Chemical Behavior : Research on the synthesis of 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives has explored the reactivity of active methylene groups with carbon disulfide and phenyl isothiocyanate, leading to the formation of compounds with potential biological activities. These synthetic routes offer insights into the manipulation of thiadiazole and pyrimidine cores for generating novel compounds with enhanced chemical and biological properties (Kukaniev et al., 1998).
Insecticidal Applications : The versatility of compounds like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide for synthesizing various heterocycles indicates potential insecticidal applications against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of thiadiazole derivatives in developing new, effective insecticides (Fadda et al., 2017).
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S4/c1-3-29-21-25-24-19(32-21)23-16(27)12-30-20-22-15-11-13(2)31-17(15)18(28)26(20)10-9-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCNSERTAYFRHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC(C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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